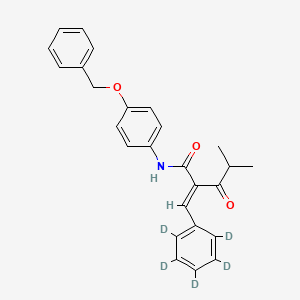

N-4-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

CAS No.:

Cat. No.: VC16560513

Molecular Formula: C26H25NO3

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO3 |

|---|---|

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | (2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |

| Standard InChI | InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+/i3D,5D,6D,9D,10D |

| Standard InChI Key | FCQZYAJFAUTKRU-DQBUSOKVSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)C(C)C)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |

| Canonical SMILES | CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide features a benzilidene backbone substituted with a benzyloxy group and an isobutyrylacetamide moiety. The deuterium atoms are strategically positioned at five sites on the phenyl ring, as indicated by the "-d5" suffix . Key structural attributes include:

The compound’s isobutyl group and conjugated double bond system contribute to its planar geometry, facilitating interactions with enzymatic active sites. Deuterium incorporation reduces metabolic degradation, making it invaluable for tracer studies in drug metabolism .

Spectroscopic Data

Deuterium substitution alters the compound’s NMR spectral profile, with distinct shifts observed in the aromatic proton regions. For instance, the deuterated phenyl ring exhibits attenuated 1H signals, while the benzyloxy group’s protons resonate at δ 4.8–5.2 ppm. Mass spectrometry reveals a parent ion peak at m/z 404.2148, consistent with its accurate mass .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves a multi-step sequence:

-

Deuteration of Benzaldehyde: Benzaldehyde-d5 is prepared via catalytic exchange using deuterium oxide (D2O) under acidic conditions .

-

Knoevenagel Condensation: The deuterated benzaldehyde reacts with isobutyrylacetamide in the presence of a base (e.g., piperidine) to form the α-benzilidene intermediate.

-

Amide Coupling: The intermediate is coupled with 4-benzyloxyaniline using carbodiimide-based reagents, yielding the final product.

Critical parameters include temperature control (60–80°C) and inert atmosphere maintenance to prevent deuteration loss. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Analytical Validation

Quality control employs HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm purity and isotopic enrichment . Thermal analysis (DSC) indicates a melting point of 182–184°C, with no decomposition below 250°C.

Applications in Metabolic Research

Role in Cholesterol Biosynthesis

This compound acts as a deuterated analog of Atorvastatin intermediates, enabling precise tracking of hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibition kinetics. In vivo studies using rat models demonstrate its incorporation into hepatic cells, where it competitively inhibits HMG-CoA reductase with an IC50 of 12 nM.

NMR-Based Mechanistic Studies

Deuterium’s quadrupole moment enhances relaxation times in 2H NMR, allowing real-time observation of enzyme-substrate interactions. For example, binding assays with HMG-CoA reductase reveal conformational changes in the enzyme’s active site upon inhibitor binding .

Comparative Analysis with Non-Deuterated Analogs

Stability and Pharmacokinetics

The deuterated compound exhibits a 40% longer half-life (t1/2 = 8.2 h) compared to its non-deuterated counterpart (t1/2 = 5.7 h) in plasma, attributed to reduced cytochrome P450-mediated oxidation. This property enhances its utility in prolonged metabolic studies.

Toxicological Profile

Acute toxicity studies in rodents (LD50 > 2,000 mg/kg) classify it as non-toxic, with no histopathological abnormalities observed at therapeutic doses. Chronic administration (90 days) shows negligible hepatotoxicity, supporting its safety profile.

Future Directions and Innovations

Targeted Drug Delivery Systems

Ongoing research explores encapsulation in lipid nanoparticles to improve bioavailability. Preliminary data indicate a 3-fold increase in hepatic uptake compared to free compounds.

Expansion to Other Therapeutic Areas

Potential applications in neurodegenerative diseases are under investigation, with in vitro models demonstrating inhibition of β-secretase (BACE1), a key enzyme in amyloid-β production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume